molecular formula C16H22Br2N2O2 B1379794 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide CAS No. 1609395-55-2

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide

Cat. No.: B1379794
CAS No.: 1609395-55-2
M. Wt: 434.2 g/mol
InChI Key: QDKIOLUHZGYZGC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide is a chemical compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-methanamine under reductive amination conditions to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.

    Formation of the dihydrobromide salt: The intermediate is then treated with hydrobromic acid to yield the dihydrobromide salt form of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide include:

    2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine: This compound differs in the position of the pyridine ring, which can affect its chemical reactivity and biological activity.

    2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine: Another positional isomer with potential differences in its interaction with biological targets.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2BrH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIOLUHZGYZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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